Xaliproden Hydrochloride
Description
Overview and Historical Context of Xaliproden (B1683331) Hydrochloride Research
Xaliproden, also known by its codename SR57746, is an orally active compound that acts as a 5-HT1A receptor agonist. wikipedia.orgontosight.ai Its hydrochloride salt, xaliproden hydrochloride, has been the primary form utilized in research. nih.govcancer.gov The compound's chemical structure includes a naphthalene (B1677914) moiety, classifying it as a member of the naphthalenes. nih.govdrugbank.com
Initial research into xaliproden highlighted its neurotrophic and neuroprotective properties in various in vitro and in vivo models. nih.gov The mechanism of action, though not entirely elucidated, is believed to involve the stimulation of the 5-HT1A receptor, which in turn activates MAP kinase pathways. nih.govcancer.govdrugbank.com This activity is thought to mimic or stimulate the synthesis of neurotrophins, leading to neuronal cell differentiation, proliferation, and inhibition of cell death. nih.govcancer.govdrugbank.com
Significance of this compound in Neurological Disorder Research
The neuroprotective and neurotrophic effects of xaliproden positioned it as a candidate for investigating treatments for several neurodegenerative diseases. nih.gov Research has predominantly focused on its potential application in amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. drugbank.comncats.io The rationale for its investigation in Alzheimer's disease was linked to the idea that blocking the 5-HT1A receptor could enhance the release of acetylcholine (B1216132) and glutamate (B1630785), thereby potentially improving cognitive function. alzforum.org In the context of ALS, a fatal motor neuron disease, the neurotrophic properties of xaliproden were of particular interest. nih.govresearchgate.net
Beyond neurodegenerative disorders, xaliproden was also investigated for its potential to protect against chemotherapy-induced peripheral neuropathy. wikipedia.orgncats.io
Current Status of this compound in Academic and Clinical Research
Orphan drug designation was granted for this compound in Japan for the treatment of ALS, but this has since been revoked. europa.eu The clinical development for this indication has been discontinued (B1498344). europa.eu
Research into xaliproden has also extended to its potential role in managing chemotherapy-induced peripheral sensory neuropathy. nih.govclinicaltrials.gov Clinical trials have been conducted to assess its efficacy in this area. clinicaltrials.govpatsnap.com
Interactive Data Table: Key Research Areas of this compound
| Neurological Condition | Focus of Research | Outcome of Clinical Development |
| Alzheimer's Disease | Slowing cognitive and global function deterioration | Discontinued due to lack of efficacy in Phase III trials ncats.ioalzforum.org |
| Amyotrophic Lateral Sclerosis (ALS) | Slowing disease progression and functional decline | Discontinued due to lack of statistically significant benefit in Phase III trials wikipedia.orgresearchgate.netnih.gov |
| Chemotherapy-Induced Peripheral Neuropathy | Protection against and recovery from neurotoxicity | Investigated in clinical trials nih.govclinicaltrials.govpatsnap.com |
Interactive Data Table: this compound Clinical Trial Overview
| Condition | Phase | Number of Participants (in select trials) | Key Findings/Status |
| Alzheimer's Disease | Phase III | 1,455 and 1,306 | No significant effect on ADAS-cog or CDR; program discontinued. alzforum.org |
| Amyotrophic Lateral Sclerosis | Phase III | 867 and 1,210 | Did not meet primary endpoints for efficacy. researchgate.netnih.gov |
| Amyotrophic Lateral Sclerosis | Phase II | 54 | Showed a trend towards slower deterioration of FVC. nih.gov |
| Chemotherapy-Induced Peripheral Neuropathy | Phase III | - | Assessed efficacy in preventing oxaliplatin-induced neurotoxicity. patsnap.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBEIJGAINUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046724 | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90494-79-4 | |
| Record name | Xaliproden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 57746A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XALIPRODEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Receptor Pharmacology of Xaliproden Hydrochloride
5-Hydroxytryptamine (5-HT) 1A Receptor Agonism
Xaliproden (B1683331) hydrochloride is a synthetic, non-peptidic compound recognized for its potent and selective agonist activity at the 5-hydroxytryptamine (5-HT) 1A receptor. nih.govdrugbank.comwikipedia.org Its mechanism of action is primarily centered on the activation of this specific serotonin (B10506) receptor subtype, which subsequently triggers a cascade of intracellular signaling events and modulates various neurochemical pathways. nih.govnih.govnih.gov
Affinity and Selectivity for 5-HT1A Receptors
Xaliproden demonstrates a high binding affinity for both rat and human 5-HT1A receptors, with pKi values of 8.84 and 9.00, respectively. nih.govnih.gov This affinity is comparable to that of the well-established selective 5-HT1A receptor agonist, (+)8-OH-DPAT. nih.gov The compound exhibits a marked selectivity for the 5-HT1A receptor subtype. Research indicates a selectivity of over 2000-fold for 5-HT1A receptors when compared with other 5-HT receptor subtypes. nih.gov While it shows some moderate affinity for rat dopamine (B1211576) D2 receptors and α1 adrenoceptors, its preference for the 5-HT1A receptor remains significant, with selectivity ratios of 115-fold and 170-fold, respectively. nih.gov
| Receptor | Species | pKi Value | Selectivity vs. 5-HT1A |
|---|---|---|---|
| 5-HT1A | Rat | 8.84 | - |
| 5-HT1A | Human | 9.00 | - |
| Dopamine D2 | Rat | 6.78 | 115-fold |
| α1 Adrenoceptor | Rat | 6.61 | 170-fold |
Agonistic Activity at 5-HT1A Receptors
Functional assays confirm that xaliproden acts as an efficacious agonist at 5-HT1A receptors. nih.gov In [³⁵S]GTPγS binding assays, which measure G-protein activation, xaliproden was found to be as potent and efficacious as the reference agonist (+)8-OH-DPAT. nih.gov The compound effectively activated both native rat hippocampal 5-HT1A receptors and recombinant human 5-HT1A receptors expressed in various cell lines. nih.govnih.gov Specifically, it demonstrated a pEC₅₀ of 7.58 and a maximal effect (Eₘₐₓ) of 61% relative to 5-HT at rat hippocampal receptors. nih.govnih.gov For human recombinant receptors, the values were similar, with a pEC₅₀ of 7.39 and Eₘₐₓ of 62% in C6-h5-HT1A glioma cells, and a pEC₅₀ of 7.24 and Eₘₐₓ of 93% in HeLa-h5-HT1A cells. nih.govnih.gov This agonistic activity was consistently blocked by the selective 5-HT1A receptor antagonist, WAY100635, confirming the mediation of the effect through these receptors. nih.govnih.gov
| Receptor Type | Assay System | pEC₅₀ | Eₘₐₓ (% of 5-HT) |
|---|---|---|---|
| Rat 5-HT1A | Hippocampal Tissue | 7.58 | 61% |
| Human 5-HT1A | C6-h5-HT1A Glioma Cells | 7.39 | 62% |
| Human 5-HT1A | HeLa-h5-HT1A Cells | 7.24 | 93% |
Activation of G-Protein Pathways via 5-HT1A Receptors
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. cwru.edu Xaliproden's agonism at this receptor initiates this signaling cascade. The stimulation of [³⁵S]GTPγS binding by xaliproden in brain tissues enriched with 5-HT1A receptors, such as the hippocampus, lateral septum, and prefrontal cortex, provides direct evidence of G-protein activation. nih.govnih.gov Further studies have shown that the downstream effects of xaliproden, such as the activation of the MAP kinase (ERK1 and ERK2) pathways, are abolished by pertussis toxin. nih.gov Pertussis toxin specifically inactivates Gi/o proteins, which strongly indicates that xaliproden exerts its effects by stimulating the G protein-coupled 5-HT1A receptor and engaging this specific pathway. nih.gov
Modulation of Neurotransmitter Levels via 5-HT1A Receptors
Xaliproden's activation of 5-HT1A receptors leads to distinct modulatory effects on the levels of key neurotransmitters in different brain regions, consistent with the distribution and function of presynaptic and postsynaptic 5-HT1A receptors. nih.gov
In the medial prefrontal cortex of rats, xaliproden produces a dose-dependent increase in extracellular dopamine levels. nih.gov This effect is attributed to the stimulation of postsynaptic 5-HT1A receptors. The estimated ED₅₀ for this elevation in fronto-cortical dopamine is 0.7 mg·kg⁻¹. nih.gov This effect was significantly attenuated by pretreatment with the selective 5-HT1A receptor antagonist WAY100635, confirming that the mechanism is receptor-specific. nih.gov
Conversely, xaliproden causes a reduction in extracellular 5-HT levels in the hippocampus. nih.gov This action is mediated by the activation of presynaptic 5-HT1A autoreceptors, which function to inhibit serotonin synthesis and release. nih.gov The ED₅₀ for the reduction of hippocampal 5-HT was found to be similar to that for the elevation of dopamine, suggesting that xaliproden does not have a clear preference between presynaptic and postsynaptic 5-HT1A receptors. nih.gov This effect was also blocked by WAY100635. nih.govnih.gov
Neurotrophic and Neuroprotective Activities
Xaliproden's neurotrophic and neuroprotective properties are central to its pharmacological profile. drugbank.comnih.gov The compound appears to exert its beneficial effects on the nervous system through a multi-faceted approach that involves mimicking the actions of natural neurotrophic factors, promoting neuronal survival and growth, and inhibiting pathways that lead to cell death.
Mimicry or Stimulation of Neurotrophin Synthesis
A key aspect of Xaliproden's mechanism is its ability to either mimic the effects of neurotrophins or stimulate their synthesis. drugbank.comnih.gov Neurotrophins are a family of proteins essential for the survival, development, and function of neurons. Research suggests that Xaliproden can increase the expression of neurotrophin mRNA. nih.gov For instance, studies in animal models of motor neuron degeneration have shown that treatment with Xaliproden can counteract the downregulation of Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3) mRNA, potentially contributing to its neurotrophic effects in vivo. nih.gov
Stimulation of Neuronal Cell Differentiation and Proliferation
Xaliproden has been shown to stimulate neuronal cell differentiation and proliferation, processes crucial for nervous system development and repair. drugbank.comnih.govnih.gov This activity is intrinsically linked to its neurotrophic properties and its interaction with the 5-HT1A receptor. By promoting the growth and maturation of new neurons, Xaliproden may contribute to neural plasticity and regeneration. nih.gov
Inhibition of Neuronal Cell Death
A critical component of Xaliproden's neuroprotective action is its ability to inhibit neuronal cell death, also known as apoptosis. drugbank.comnih.govmedkoo.com This protective effect has been observed in various in vitro and in vivo models of neuronal injury. nih.gov For example, in a rat model of vincristine-induced brain lesions, daily treatment with Xaliproden was found to delay and reduce the magnitude of neuronal damage. nih.gov The anti-apoptotic effect is mediated, at least in part, by the activation of pro-survival signaling pathways. medkoo.com
Involvement of MAP Kinase Pathways
The neuroprotective effect of Xaliproden hydrochloride is significantly mediated through the activation of Mitogen-Activated Protein (MAP) kinase pathways. drugbank.comnih.govnactem.ac.uk Specifically, the compound causes a rapid increase in the activities of the ERK1 and ERK2 isoforms of MAP kinase. nactem.ac.uk This activation is initiated by the stimulation of the G protein-coupled 5-HT1A receptor. nactem.ac.uk The signaling cascade is thought to involve p21Ras and Protein Kinase C (PKC). nactem.ac.uk Interestingly, the activation of MAP kinases by Xaliproden occurs independently of Trk receptor activation, which is the typical pathway for neurotrophins, indicating a distinct mechanism of action. nactem.ac.ukdntb.gov.ua
Secondary Receptor Targets and Interactions
While Xaliproden's primary pharmacological activity is mediated through the 5-HT1A receptor, it also exhibits affinity for other receptors, albeit at a much lower level. nih.gov In vitro binding assays have revealed that dopamine D2-like receptors and α1-adrenoceptors are the principal secondary targets for Xaliproden. nih.gov However, its affinity for these receptors is at least 100-fold lower than its affinity for the 5-HT1A receptor, highlighting its selectivity. nih.gov
| Receptor Target | Primary/Secondary | Relative Affinity |
| 5-HT1A Receptor | Primary | High |
| Dopamine D2-like Receptors | Secondary | >100-fold lower than 5-HT1A |
| α1-Adrenoceptors | Secondary | >100-fold lower than 5-HT1A |
This high degree of selectivity for the 5-HT1A receptor is a key characteristic of Xaliproden's pharmacological profile and is central to its mechanism of action.
Dopamine D2-like Receptors
This compound demonstrates a moderate affinity for dopamine D2-like receptors. nih.govmedchemexpress.com In binding affinity studies, these receptors have been identified as one of the main secondary targets for the compound. nih.gov Research indicates that this compound acts as a selective antagonist at the dopamine D2 receptor. medchemexpress.com
Studies have quantified this interaction, showing a pKi value of 6.78 at rat dopamine D2 receptors. nih.gov Other research has reported an IC50 value in the range of 0.1 to 1 μM for the dopamine D2 receptor. medchemexpress.comtargetmol.com This affinity is substantially lower, by approximately 115-fold, than its affinity for the primary rat 5-HT1A receptor target. nih.gov
| Receptor | Parameter | Value | Species |
|---|---|---|---|
| Dopamine D2 | pKi | 6.78 | Rat |
| Dopamine D2 | IC50 | 0.1-1 µM | Not Specified |
Alpha-1 Adrenoceptors
Alongside its interaction with dopaminergic receptors, this compound also exhibits binding activity at alpha-1 (α1) adrenoceptors. nih.govcaymanchem.com These receptors represent another principal secondary target for the compound. nih.gov
The binding affinity of xaliproden for α1-adrenoceptors has been measured, yielding a pKi value of 6.61. nih.gov In a separate radioligand binding assay, the IC50 value was determined to be 630 nM. caymanchem.com When compared to its primary target, the selectivity for rat 5-HT1A receptors is approximately 170-fold higher than for α1-adrenoceptors. nih.gov
| Receptor | Parameter | Value |
|---|---|---|
| α1-Adrenoceptor | pKi | 6.61 |
| α1-Adrenergic Receptor | IC50 | 630 nM |
Sigma Receptors
Pharmacological screening has also revealed that this compound interacts with sigma (σ) receptors. caymanchem.com This interaction is part of its secondary binding profile.
In a radioligand binding assay, xaliproden was found to bind to sigma receptors with an IC50 value of 73 nM. caymanchem.com This demonstrates a notable, albeit secondary, interaction with this particular receptor class.
| Receptor | Parameter | Value |
|---|---|---|
| Sigma (σ) Receptor | IC50 | 73 nM |
Preclinical Research and Experimental Models of Xaliproden Hydrochloride
In Vitro Studies of Neurotrophic Effects
In vitro models provide a fundamental understanding of a compound's cellular and molecular mechanisms. For Xaliproden (B1683331) hydrochloride, cell-based assays have been crucial in elucidating its neurotrophic capabilities.
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established model in neurobiological research. When treated with nerve growth factor (NGF), these cells differentiate into sympathetic neuron-like cells, making them a valuable tool for studying neurotrophic effects and the mechanisms of neuroprotective compounds frontiersin.orgxiahepublishing.com.
In this model, Xaliproden hydrochloride has been shown to potentiate the neurite outgrowth-promoting effect of NGF nih.gov. Further investigation into its mechanism revealed that Xaliproden does not activate the Trk receptors typically used by neurotrophins. Instead, it triggers a rapid increase in the activity of the ERK1 and ERK2 isoforms of mitogen-activated protein (MAP) kinase nih.gov. This activation is mediated through the stimulation of the G protein-coupled 5-HT1A receptor and involves the p21Ras and protein kinase C (PKC) pathways. The effect was abolished by a 5-HT1A antagonist, confirming the receptor's critical role nih.gov. These findings demonstrate that Xaliproden exerts its neurotrophic effects through a distinct signaling pathway compared to endogenous neurotrophins nih.gov.
Table 1: Mechanistic Effects of this compound in PC12 Cells
| Experimental Finding | Pathway Implicated | Mediating Receptor | Reference |
|---|---|---|---|
| Potentiation of NGF-induced neurite outgrowth | Not specified | Not specified | nih.gov |
To assess its potential for motoneuron diseases, this compound was studied using primary cultures of embryonic purified mouse motoneurons. These cultures are a direct and relevant model for evaluating compounds that may promote neuronal survival and growth nih.govnih.gov.
Research demonstrated that this compound significantly enhances the phenotypic survival of these motoneurons and increases the outgrowth and number of their neurites nih.govnih.gov. The effect was found to be dose-dependent, with an optimal concentration of 1 µM. At this concentration, the survival-promoting effect of Xaliproden was comparable to that of brain-derived neurotrophic factor (BDNF), a potent endogenous neurotrophin nih.gov. After six days of treatment with 1 µM Xaliproden, approximately 20% of motoneurons survived, whereas no surviving motoneurons were detected in control cultures nih.gov. The study also suggested that its mechanism of action likely involves a protein tyrosine kinase pathway nih.gov.
Table 2: Effects of this compound on Embryonic Mouse Motoneurons
| Parameter | Optimal Concentration | Effect | Comparison | Reference |
|---|---|---|---|---|
| Phenotypic Survival | 1 µM | Significantly increased survival | Comparable to 100 ng/ml BDNF | nih.govnih.gov |
| Neurite Outgrowth | 1 µM | Increased | Not specified | nih.govnih.gov |
In Vivo Models of Neurodegenerative Disorders
Following promising in vitro results, the efficacy of this compound was evaluated in several animal models mimicking human neurodegenerative diseases.
Preclinical studies for Amyotrophic Lateral Sclerosis (ALS) have utilized various genetic animal models. The SOD1-G93A transgenic mouse, which expresses a mutant form of human superoxide (B77818) dismutase 1, is one of the most widely used models, developing a phenotype that closely mimics human ALS, including progressive motor neuron loss and muscle atrophy frontiersin.orgfrontiersin.orgnih.govpsychogenics.comnih.gov.
Another relevant model is the progressive motor neuropathy (pmn) mouse. In studies using pmn mice, treatment with this compound was found to increase lifespan and delay the progression of motor neuron degeneration. Mechanistically, it was shown that NGF and neurotrophin-3 (NT-3) mRNA levels are downregulated in pmn mice, and treatment with Xaliproden could overcome these deficiencies, potentially contributing to its neurotrophic effects in vivo.
The neuroprotective effects of this compound have been investigated in a rat model of Alzheimer's disease created by an intraseptal injection of vincristine (B1662923), a compound known to induce neurotoxicity nih.gov. This model leads to brain lesions that can be monitored using magnetic resonance imaging (MRI).
In this study, rats treated daily with this compound following the vincristine injection showed significant neuroprotective effects. The appearance of hypersignals on T2-weighted MRI scans, indicative of brain lesions in the septum, was delayed in the Xaliproden-treated group compared to the vehicle group. Furthermore, Xaliproden reduced the magnitude of the increase in signal intensity by approximately 50% from day 10 onwards. These results provided noninvasive, quantitative evidence of Xaliproden's neuroprotective effect on brain anatomy in a disease model nih.gov.
Table 3: Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease
| Model | Assessment Method | Key Findings | Reference |
|---|---|---|---|
| Vincristine-induced brain lesion in rats | T2-weighted MRI | Delayed appearance of hypersignals in the septum | nih.gov |
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of many anticancer drugs, including platinum-based agents like oxaliplatin (B1677828) and taxanes like paclitaxel (B517696) researchgate.netnih.govaragen.comfrontiersin.org. Animal models that replicate this condition are crucial for developing preventative and therapeutic agents.
This compound has been evaluated in a mouse model of oxaliplatin-induced neuropathy. In this model, Xaliproden, acting as a 5-HT1A receptor agonist, was shown to inhibit the increase in the number of cutaneous mast cells. This effect is significant as these cells are involved in the exacerbation of mechanical allodynia, a key symptom of neuropathic pain drugbank.com.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | SR57746A |
| 5-hydroxytryptamine | 5-HT, Serotonin (B10506) |
| Nerve growth factor | NGF |
| Brain-derived neurotrophic factor | BDNF |
| Neurotrophin-3 | NT-3 |
| Superoxide dismutase 1 | SOD1 |
| Vincristine | |
| Oxaliplatin | |
| Paclitaxel | |
| Genistein | |
| Pindobind |
Models of Ischemic Neuronal Damage
While Xaliproden has been investigated for its neuroprotective properties, detailed preclinical studies specifically utilizing common animal models of ischemic neuronal damage, such as the middle cerebral artery occlusion (MCAo) model, are not extensively documented in publicly available research. Animal models of focal and global ischemia are crucial in preclinical stroke research to assess potential neuroprotective agents. nih.govnih.gov
The MCAo model is a widely used method for inducing stroke in rodents, creating a reproducible infarct that mimics human ischemic stroke and allows for the study of neuronal cell death and blood-brain barrier damage. nih.govsemanticscholar.org Another common model involves thromboembolic clots, which is particularly useful for investigating thrombolytic therapies. semanticscholar.org These models are essential for evaluating how a compound might reduce infarct volume, mitigate neurological deficits, or protect the area of the brain known as the penumbra.
To provide context, a hypothetical study of Xaliproden in an ischemic model would likely involve the following parameters, which are standard for such preclinical investigations:
Table 1: Standard Parameters in Preclinical Ischemic Stroke Models
| Parameter | Description | Relevance |
|---|---|---|
| Animal Model | Typically rats or mice. | Rodent models are well-established for stroke research. nih.gov |
| Ischemia Induction | Middle Cerebral Artery Occlusion (MCAo), transient or permanent. | Closely simulates human ischemic stroke. semanticscholar.org |
| Primary Outcome | Infarct volume measurement (e.g., using TTC staining). | Quantifies the extent of brain tissue death due to ischemia. |
| Secondary Outcomes | Neurological deficit scoring, behavioral tests (e.g., grip test, open field). | Assesses functional recovery and the clinical relevance of the neuroprotective effect. |
Experimental Autoimmune Encephalomyelitis (EAE) Models
This compound, also known by its codename SR 57746A, has been evaluated in Experimental Autoimmune Encephalomyelitis (EAE), a widely utilized animal model for the human autoimmune disorder multiple sclerosis. nih.gov Research in this area has demonstrated that Xaliproden possesses properties that may be beneficial in conditions characterized by autoimmune-driven neuroinflammation and blood-brain barrier disruption.
In a key preclinical study, Xaliproden was shown to effectively suppress the clinical signs associated with EAE. nih.gov The compound's mechanism in this model was linked to its ability to protect the integrity of the blood-brain barrier (BBB), a critical structure that is compromised during the inflammatory attacks characteristic of EAE and multiple sclerosis. Furthermore, the administration of Xaliproden was found to impair intrathecal IgG synthesis, which is a conventional marker for the exacerbation of the disease. nih.gov These findings suggest that Xaliproden's neuroprotective effects extend to mitigating key pathological features of autoimmune neuroinflammatory disease in an experimental setting. nih.gov
Table 2: Research Findings of Xaliproden in EAE Models
| Finding | Experimental Observation | Implication | Source |
|---|---|---|---|
| Suppression of Clinical Signs | Reduced the severity of EAE symptoms in the animal model. | Potential to abrogate disease manifestation. | nih.gov |
| Blood-Brain Barrier Protection | Impaired the disruption of the BBB associated with EAE. | Mechanism involves maintaining CNS integrity against inflammatory infiltration. | nih.gov |
| Immune Response Modulation | Impaired intrathecal IgG synthesis. | Suggests an effect on the adaptive immune response within the central nervous system. | nih.gov |
Neurochemical and Electrophysiological Assessments in Preclinical Studies
The primary neurochemical characteristic of Xaliproden is its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. nih.gov This agonistic action is a central component of its mechanism and has been a focus of preclinical evaluation. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in regulating various physiological and cognitive processes.
Beyond its direct receptor activity, preclinical research has explored the downstream effects of Xaliproden on neuronal processes. Studies have investigated its influence on adult brain neurogenesis, examining its effects on nerve regeneration as well as neuronal cell proliferation and differentiation. nih.gov These assessments aim to understand how the compound's neurochemical properties translate into functional effects on neuronal plasticity and repair. While Xaliproden is characterized as a non-peptide, orally active compound with neuroprotective effects in various preclinical models, its development was discontinued (B1498344) after Phase III trials for other indications. nih.gov
Neuroimaging in Preclinical Research
Neuroimaging techniques have been employed in preclinical research to non-invasively visualize and quantify the neurotrophic and neuroprotective effects of Xaliproden. One notable study utilized magnetic resonance imaging (MRI) to track the impact of the compound in a rat model of neurodegeneration.
In this research, a brain lesion was induced in rats, and the subsequent changes in brain anatomy were monitored using sequential cerebral MRI. The study observed that following the induced lesion, an increase in signal intensity on T2-weighted images appeared in the septum of the brain, peaking at day 10. Daily treatment with Xaliproden demonstrated a clear neuroprotective effect by delaying the appearance of these hypersignals until day 7 and significantly reducing the magnitude of the signal intensity increase by approximately 50% from day 10 onwards. This use of quantitative MRI provided objective, non-invasive evidence of Xaliproden's ability to protect brain anatomy following a neurotoxic insult.
Table 3: Preclinical Neuroimaging Study of Xaliproden
| Parameter | Detail | Finding |
|---|---|---|
| Animal Model | Rats with vincristine-induced brain lesion. | A model used to study neurodegeneration. |
| Imaging Modality | Magnetic Resonance Imaging (MRI) at 4.7 T. | High-resolution, non-invasive brain imaging. |
| Image Type | T2-weighted images. | Sensitive to changes in tissue water content, often indicating pathology like edema or gliosis. |
| Observation | Increased MR signal intensity in the septum post-lesion. | Indicates pathological changes in the brain tissue. |
| Effect of Xaliproden | Delayed appearance of hypersignals and reduced signal intensity increase by ~50%. | Demonstrates a quantifiable neuroprotective effect. |
Clinical Research and Therapeutic Investigations of Xaliproden Hydrochloride
Clinical Trials in Alzheimer's Disease
Investigations into xaliproden (B1683331) for Alzheimer's disease (AD) progressed to late-stage trials before being discontinued (B1498344). The primary goal of these studies was to determine if xaliproden could slow the decline of cognitive and global functions in patients with mild to moderate forms of the disease. clinicaltrials.govclinicaltrials.gov
Phase II Studies
There is no public record of dedicated Phase II clinical trials for xaliproden in the treatment of Alzheimer's disease. alzforum.org The development program moved directly into large-scale Phase III investigations.
Phase III Studies and Efficacy Outcomes
Two large, 18-month, multicenter, randomized, double-blind, placebo-controlled Phase III trials were conducted to evaluate the efficacy of xaliproden in patients with mild-to-moderate AD. alzforum.orgnih.govncats.ionih.gov One study was designed as a monotherapy trial, while the other assessed xaliproden as an adjunctive therapy. nih.govncats.ionih.gov
The primary endpoints for these trials were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinical Dementia Rating-Sum of Boxes (CDR-SB), which measure cognition and global function, respectively. alzforum.orgnih.gov Despite the large scale of these trials, xaliproden failed to demonstrate a statistically significant benefit over placebo on these primary outcome measures. alzforum.orgnih.govnih.gov The analysis of the CDR-SB score showed a global clinical worsening over the 18-month period, with the difference between the xaliproden and placebo groups not being statistically significant. sanofi.com Ultimately, the lack of sufficient efficacy in both pivotal trials was the determining factor in the program's outcome. nih.govncats.io
| Phase III Alzheimer's Disease Trial Overview | |
| Identifier | NCT00103649, NCT00104013 drugbank.com |
| Number of Patients | 1,306 and 1,455 alzforum.orgnih.gov |
| Duration | 18 months alzforum.orgnih.gov |
| Patient Population | Mild-to-moderate Alzheimer's Disease clinicaltrials.govnih.gov |
| Primary Endpoints | ADAS-cog, CDR-Sum of Boxes alzforum.orgnih.gov |
| Outcome | Failed to demonstrate significant efficacy compared to placebo. alzforum.orgnih.gov |
Impact on Hippocampal Volume
As a secondary objective, the Phase III trials included magnetic resonance imaging (MRI) to assess the effect of xaliproden on brain atrophy. sanofi.com The results showed that xaliproden did not produce a significant difference in the rate of global brain atrophy. sanofi.com However, the analysis did reveal that the rate of hippocampal atrophy was slower in patients who received xaliproden compared to those on placebo. wikipedia.orgsanofi.com This finding suggested a potential neuroprotective effect and a slowing of cell loss in the hippocampus, a brain region critical for memory and severely affected by Alzheimer's disease. wikipedia.org
Discontinuation of Development for Alzheimer's Disease
Following the analysis of the Phase III data, the development of xaliproden for the treatment of Alzheimer's disease was officially discontinued in September 2007. nih.govncats.ionih.gov The decision was based on the failure of the two large clinical trials to meet their primary efficacy endpoints for improving cognitive and global function, despite the observed effect on reducing the rate of hippocampal volume loss. wikipedia.orgnih.govalzforum.org
Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)
Xaliproden was also investigated for its potential therapeutic effects in amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. nih.gov
Phase II Studies
A double-blind, placebo-controlled Phase II study evaluated the safety and efficacy of xaliproden in 54 patients with ALS over a period of up to 32 weeks. nih.gov The study's six-month intent-to-treat analysis did not show a statistically significant effect. However, it did reveal a trend favoring xaliproden over placebo in reducing the rate of deterioration across several key measures: Forced Vital Capacity (FVC), a measure of respiratory function; the limbs functional score; and the manual muscle testing (MMT) score. nih.gov
Furthermore, a completer analysis, which looked at patients who finished the study, found a significant 43% slower rate of deterioration in FVC for patients treated with xaliproden compared to placebo. nih.gov No significant effects were seen in the functional and MMT scores in this specific analysis. nih.gov These results suggested that xaliproden might have potential benefits in ALS and warranted further investigation. nih.gov
| Phase II Amyotrophic Lateral Sclerosis (ALS) Trial | |
| Number of Patients | 54 nih.gov |
| Duration | Up to 32 weeks nih.gov |
| Key Efficacy Measures | Forced Vital Capacity (FVC), Limbs Functional Score, Manual Muscle Testing (MMT) nih.gov |
| Intent-to-Treat Analysis | No statistically significant effect, but a trend in favor of xaliproden. nih.gov |
| Completer Analysis | Significant 43% slower rate of deterioration in FVC in the xaliproden group. nih.gov |
Phase III Studies and Efficacy Outcomes
Two extensive, multi-national, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted to evaluate the efficacy of xaliproden in patients with amyotrophic lateral sclerosis (ALS). nih.govresearchgate.netfrontiersin.org
Study 1 involved 867 patients and assessed xaliproden as a monotherapy. nih.govresearchgate.net Participants were randomly assigned to receive either a placebo, 1 mg of xaliproden, or 2 mg of xaliproden daily. nih.gov
Study 2 included 1,210 patients and evaluated xaliproden as an add-on therapy to the standard ALS treatment, riluzole. nih.govresearchgate.net The dosing regimens were identical to the first study. nih.gov
The primary endpoints for both trials were twofold:
The time to death, tracheostomy, or permanent assisted ventilation (DTP). nih.govresearchgate.net
The time until vital capacity (VC) fell below 50% of the predicted value or the occurrence of DTP. nih.govresearchgate.net
In Study 1, the primary efficacy outcomes did not achieve statistical significance. nih.govresearchgate.net However, a specific analysis of the 2 mg xaliproden group revealed a statistically significant 30% relative risk reduction in the time for vital capacity to decline below the 50% threshold, when considered independently of DTP. nih.gov
Table 1: Overview of Xaliproden Phase III ALS Trials
| Study | Patient Population | Treatment Arms | Key Finding |
|---|---|---|---|
| Study 1 | 867 ALS patients | Placebo, Xaliproden (1 mg), Xaliproden (2 mg) | Primary endpoints not met. Significant delay in VC decline (<50%) in the 2 mg group. nih.govresearchgate.net |
| Study 2 | 1,210 ALS patients (on Riluzole) | Placebo, Xaliproden (1 mg), Xaliproden (2 mg) | Primary endpoints not met. A non-significant positive trend was observed with the 1 mg dose. nih.govresearchgate.net |
Assessment of Functional Parameters and Survival
A notable, albeit not consistently significant, effect of xaliproden on vital capacity was observed. nih.gov In the monotherapy trial (Study 1), patients receiving the 2 mg dose experienced a significant 30% relative risk reduction for the time to VC decline below 50%. nih.gov In the second study (adjunctive therapy), a non-significant trend towards a 15% relative risk reduction for the same measure was seen with the 1 mg dose. nih.gov
Orphan Drug Designation Status
In recognition of its potential to treat a rare and serious disease, xaliproden hydrochloride was granted orphan drug designation for the treatment of amyotrophic lateral sclerosis.
European Union: On January 17, 2001, the European Commission granted orphan designation (EU/3/00/015) to Sanofi-Synthélabo (later Sanofi-Aventis) for this compound for ALS treatment. europa.euorpha.net This designation was based on the premise that xaliproden could offer a significant benefit over existing therapies. europa.eu However, this status was withdrawn at the sponsor's request in May 2010. europa.eu
Japan: Xaliproden also received orphan drug designation in Japan for ALS, though this was later revoked. europa.eu
Clinical Trials in Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Phase III Studies
Xaliproden was also investigated for its potential to mitigate chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain cancer treatments. nih.govnih.gov The research focused primarily on neuropathy induced by platinum-based agents like oxaliplatin (B1677828). clinicaltrials.govresearchgate.net
Key Phase III studies included:
A multicenter, randomized, double-blind, placebo-controlled trial designed to assess xaliproden's ability to prevent the neurotoxicity associated with the FOLFOX4 (oxaliplatin, 5-fluorouracil, leucovorin) chemotherapy regimen in patients with metastatic colorectal cancer. researchgate.netpatsnap.com
The XENON trial (NCT00603577), which was a Phase III study intended to evaluate the effect of xaliproden on the recovery from severe peripheral sensory neuropathy in colon cancer patients who had already completed their oxaliplatin-based adjuvant chemotherapy. clinicaltrials.govpatsnap.com This trial was ultimately terminated. patsnap.com
Efficacy in Reducing Neuropathy
The results from the CIPN trials were mixed. In a large Phase III study involving 649 patients receiving oxaliplatin, xaliproden demonstrated a statistically significant 39% reduction in the risk of developing severe (grade 3/4) neuropathy. researchgate.net However, this protective effect did not translate into patients being able to tolerate a higher cumulative dose of oxaliplatin or a longer duration of therapy. researchgate.net
While some preliminary studies showed promise, other clinical investigations of xaliproden for CIPN did not yield positive results. nih.govmypcnow.org The inconsistent findings across studies contributed to the eventual discontinuation of its development for this indication as well. nih.gov
Lack of Interference with Chemotherapy Effectiveness
A significant concern when introducing a new agent into a cancer treatment regimen is its potential to interfere with the efficacy of established chemotherapeutic drugs. Clinical investigations of this compound, particularly when studied for the prevention of chemotherapy-induced peripheral neuropathy (CIPN), have addressed this issue.
Similarly, other studies have supported the finding that xaliproden's neuroprotective mechanism, which involves the activation of the MAP kinase pathway, does not compromise the therapeutic effects of platinum-based drugs like oxaliplatin or taxanes such as paclitaxel (B517696). researchgate.netmdpi.commolvis.orgnih.gov Research has also noted its protective effects on cultured dorsal root ganglion (DRG) cells treated with paclitaxel, cisplatin, and vincristine (B1662923) without indicating a reduction in the chemotherapeutic action. researchgate.net These findings were crucial in the context of its development, suggesting that xaliproden could potentially be used to mitigate neurotoxic side effects without diminishing the primary goal of the cancer treatment. nih.gov
Table 1: Comparison of Antitumor Efficacy in the XENOX Trial (This table is a representation of data reported in clinical trial findings.)
| Efficacy Parameter | Xaliproden + FOLFOX4 | Placebo + FOLFOX4 |
| Response Rate (RR) | 44.9% | 42.6% |
| Median Overall Survival | 20.1 months | 18.9 months |
Other Investigational Therapeutic Applications
Beyond its primary investigation for CIPN and initial exploration in Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS), xaliproden has been the subject of research for other conditions, leveraging its neuroprotective and serotonergic properties. alzforum.orgwikipedia.org
Xaliproden's neuroprotective and immunomodulatory effects have made it a candidate for investigation in the context of multiple sclerosis (MS). alzforum.orgcore.ac.uk Preclinical research in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), has shown promising results. caymanchem.comnih.gov In a rat model of EAE, xaliproden was found to suppress clinical signs of the disease, protect the blood-brain barrier from disruption, and reduce intrathecal IgG synthesis, which are all markers associated with MS exacerbation. caymanchem.comnih.gov
The proposed mechanism involves the inhibition of proinflammatory cytokine expression, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), within the central nervous system. core.ac.uknih.gov By modulating these inflammatory pathways, xaliproden was observed to inhibit the infiltration of mononuclear cells into the spinal cord in EAE models. caymanchem.comnih.gov These findings suggested that xaliproden's mode of action could offer a novel therapeutic strategy for MS, focusing on neuroprotection and modulation of neuroinflammation rather than classical immunosuppression. core.ac.uknih.gov Phase II trials for MS were also initiated to explore this potential. portico.org
Table 2: Effects of Xaliproden in an EAE Model of Multiple Sclerosis (This table summarizes preclinical findings.)
| Parameter | Observation in EAE Model | Effect of Xaliproden Treatment |
| Clinical Signs | Present | Suppressed |
| Blood-Brain Barrier | Disrupted | Protected |
| Spinal Cord Invasion | Mononuclear cell infiltration | Inhibited |
| Cytokine Expression (CNS) | Increased TNF-α, IFN-γ mRNA | Normalized |
Xaliproden's primary pharmacological action is as a potent and selective agonist of the 5-HT1A serotonin (B10506) receptor. nih.govmedchemexpress.comnih.gov However, its interaction with other serotonin receptor subtypes, such as the 5-HT1B receptor, has also been characterized. The 5-HT1B and 5-HT1D receptors are well-established targets for the "triptan" class of drugs used in the acute treatment of migraine. if-pan.krakow.plresearchgate.net
While xaliproden demonstrates substantially higher potency at the 5-HT1A receptor, studies have revealed that it also acts as an antagonist at the 5-HT1B receptor. sci-hub.boxtocris.com One study reported its IC50 value for inhibiting 5-HT-evoked responses at the 5-HT1B receptor to be approximately 290 nM. sci-hub.box This antagonistic activity at 5-HT1B contrasts with its high-affinity agonism at 5-HT1A. nih.govsci-hub.box This dual activity profile distinguishes it from migraine therapies like triptans, which are 5-HT1B/1D agonists. if-pan.krakow.plresearchgate.net The exploration of xaliproden's effects on the 5-HT1B pathway contributes to a broader understanding of its pharmacological profile, even though it was not primarily developed as a migraine treatment.
Table 3: Xaliproden's Receptor Binding & Functional Profile (This table compiles data from various pharmacological studies.)
| Receptor Subtype | Action | Affinity / Potency (Reported Values) |
| Human 5-HT1A | Agonist | pKi = 9.00 nih.gov |
| Rat 5-HT1A | Agonist | pKi = 8.84; IC50 = 3 nM nih.govmedchemexpress.com |
| Human 5-HT1B | Antagonist | IC50 ≈ 290 nM sci-hub.box |
The neuroprotective, antioxidant, and anti-inflammatory properties of xaliproden have led researchers to investigate its potential for repurposing in other medical conditions, most notably in ophthalmology. molvis.orgnih.govmolvis.org
One significant area of repurposing research has been for the treatment of geographic atrophy, a form of dry age-related macular degeneration (AMD). molvis.orgnih.govmolvis.org Studies have shown that chronic oxidative stress and inflammation are key drivers of AMD. molvis.org In cellular models using retinal pigment epithelium (RPE) cells, xaliproden demonstrated a protective effect against mitochondrial oxidative stress induced by paraquat. molvis.orgnih.gov It was found to increase the synthesis of several antioxidant response genes and the zinc chaperone metallothionein. molvis.orgnih.gov
Furthermore, xaliproden was shown to attenuate the inflammatory response in RPE cells. When challenged with tumor necrosis factor-alpha (TNF-α), the cells produced inflammatory cytokines like IL-1β and IL-6, an effect that was reduced by xaliproden treatment. molvis.orgnih.gov In a mouse model of RPE atrophy, oral administration of xaliproden was found to protect the RPE and retina from degeneration. molvis.orgmolvis.org These findings suggest that xaliproden, having already been tested in human clinical trials for other indications, could be a candidate for preventing the progression of geographic atrophy. molvis.orgmolvis.org
Pharmacological Profile and Pharmacodynamics of Xaliproden Hydrochloride
Receptor Binding Kinetics and Affinity
Xaliproden (B1683331) hydrochloride, also known as SR57746A, demonstrates a notable and selective affinity for the serotonin (B10506) 1A (5-HT1A) receptor. medchemexpress.comnih.gov Research has established its high-affinity binding to 5-HT1A receptors in both rat and human tissues. nih.gov In vitro binding studies have determined its affinity (pKi) to be 8.84 for rat 5-HT1A receptors and 9.00 for human 5-HT1A receptors. nih.gov This affinity is comparable to that of the well-known selective 5-HT1A receptor agonist, (+)8-OH-DPAT. nih.gov
The compound's selectivity for the 5-HT1A receptor is significant, showing over 2000-fold higher selectivity for this subtype compared to other tested 5-HT receptors. nih.gov While its primary target is the 5-HT1A receptor, xaliproden also exhibits a moderate affinity for other receptors. medchemexpress.comnih.gov Specifically, it binds to rat dopamine (B1211576) D2 receptors with a pKi of 6.78 and to α1-adrenoceptors with a pKi of 6.61. nih.gov This represents a 115-fold and 170-fold selectivity for the rat 5-HT1A receptor, respectively. nih.gov The inhibitory concentration (IC50) for its binding to 5-HT1A sites in the rat hippocampus is reported to be as low as 3 nM, while its IC50 for dopamine D2 receptors is in the moderate range of 0.1-1 μM. medchemexpress.com
Table 1: Receptor Binding Affinity of Xaliproden
| Receptor | Species | Affinity (pKi) | Selectivity vs. r5-HT1A | Reference |
|---|---|---|---|---|
| 5-HT1A | Rat | 8.84 | - | nih.gov |
| 5-HT1A | Human | 9.00 | - | nih.gov |
| Dopamine D2 | Rat | 6.78 | 115-fold | nih.gov |
Agonist Efficacy and Potency
Xaliproden is characterized as a potent and full agonist at 5-HT1A receptors. nih.govrndsystems.combio-techne.com Its efficacy and potency have been quantified using [35S]GTPγS (guanosine 5'-O-(3-[35S]thio)triphosphate) binding assays, which measure G-protein activation following receptor stimulation. nih.gov
In these functional assays, xaliproden demonstrated potent activation of both native rat hippocampal 5-HT1A receptors and recombinant human 5-HT1A receptors expressed in different cell lines. nih.gov The potency (pEC50) of xaliproden was found to be slightly superior to that of (+)8-OH-DPAT in these assays. nih.gov The maximal efficacy (EMAX) of xaliproden was comparable to that of (+)8-OH-DPAT, confirming it as a highly efficacious 5-HT1A receptor agonist. nih.gov For instance, at human 5-HT1A receptors expressed in HeLa cells, xaliproden showed an EMAX of 93% relative to serotonin, with a pEC50 of 7.24. nih.gov
Table 2: Agonist Potency and Efficacy of Xaliproden at 5-HT1A Receptors ([35S]GTPγS Assay)
| Receptor/Tissue | Potency (pEC50) | Efficacy (EMAX vs. 5-HT) | Reference |
|---|---|---|---|
| Rat Hippocampal 5-HT1A | 7.58 | 61% | nih.gov |
| Human 5-HT1A (in C6 glioma cells) | 7.39 | 62% | nih.gov |
Neurotransmitter Release Modulation
The activation of 5-HT1A receptors by xaliproden leads to the modulation of various neurotransmitter systems. jst.go.jp 5-HT1A receptors are located both presynaptically on serotonin neurons, where they act as autoreceptors to inhibit serotonin release, and postsynaptically on other neurons, where they can influence the release of other neurotransmitters like dopamine, noradrenaline, and acetylcholine (B1216132). jst.go.jp
In vivo microdialysis studies in rats have shown that xaliproden administration affects neurotransmitter levels in a region-specific manner. It has been observed to increase extracellular dopamine levels in the frontal cortex. nih.gov Conversely, it reduces hippocampal serotonin (5-HT) levels, which is consistent with the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei that project to the hippocampus. nih.govjst.go.jp The rationale for using 5-HT1A receptor agents in certain neurological conditions has been linked to the potential stimulation of acetylcholine and glutamate (B1630785) release. alzforum.org
Anti-nociceptive Properties
Xaliproden has demonstrated anti-nociceptive (pain-relieving) properties in preclinical models. nih.gov This effect is believed to be mediated through the activation of 5-HT1A receptors, a mechanism shared by other high-efficacy agonists of this receptor. nih.gov
In a rat model of acute tonic pain using formalin injection, xaliproden was shown to inhibit pain-related behaviors such as paw licking and elevation. nih.gov The effects of xaliproden in this model were completely reversed by pretreatment with WAY100635, a selective 5-HT1A receptor antagonist, confirming that the anti-nociceptive activity is mediated by 5-HT1A receptors. nih.gov Furthermore, xaliproden has shown an acute inhibitory effect on mechanical allodynia induced by the chemotherapeutic agent paclitaxel (B517696) in mice, suggesting its potential utility in managing neuropathic pain. medchemexpress.com This effect is attributed to the inhibition of the excessive response of primary afferent neurons. medchemexpress.com
Molecular Pathways Involved in Neuroprotection
Beyond its direct receptor-agonist effects, xaliproden exhibits neurotrophic and neuroprotective activities. drugbank.comwikipedia.org The molecular mechanisms underlying these effects involve the activation of intracellular signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathways. drugbank.comncats.io
Stimulation of the 5-HT1A receptor by xaliproden is understood to trigger these neuroprotective pathways. drugbank.comwikipedia.org Research has shown that xaliproden can promote the survival of motor neurons and enhance neurite outgrowth, effects that are similar to those of neurotrophic growth factors. rndsystems.combio-techne.com The activation of the MAPK pathway is considered a key event in mediating these neuroprotective and neurotrophic effects of the compound. drugbank.comncats.io
Computational and in Silico Research on Xaliproden Hydrochloride
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. derpharmachemica.com These studies are crucial for understanding the binding affinity and activity of drug candidates. derpharmachemica.com In the context of Xaliproden (B1683331) hydrochloride, molecular modeling has been instrumental in elucidating its interaction with the 5-HT1A receptor.
Xaliproden has been identified as a potent and selective agonist of the 5-HT1A receptor, with a high affinity for the specific binding sites in the rat hippocampus, showing an IC50 of 3 nM. medchemexpress.commedchemexpress.com It also demonstrates moderate affinity for the dopamine (B1211576) D2 receptor. medchemexpress.commedchemexpress.com Docking studies have been employed to compare the binding of Xaliproden and other ligands to the 5-HT1A receptor. These computational approaches are particularly valuable given the lack of complete structural information for many receptors, including the 5-HT1A receptor. patsnap.com
Research has focused on creating reliable theoretical models of the 5-HT1A receptor to facilitate high-throughput screening of potential drug candidates. patsnap.com These models are validated by their ability to distinguish between agonists and antagonists. patsnap.com The correlation between in vitro experimental data and in silico docking results has been shown to be strong, confirming the utility of these computational models in designing high-affinity probes for neurological disorders. patsnap.com For instance, docking studies have shown that FDA-approved ligands exhibit high binding affinities to the 5-HT1A receptor, with values ranging from -11.4 to -12.5 kcal/mol. patsnap.com
Table 1: Binding Affinities of Selected Ligands to the 5-HT1A Receptor
| Ligand Type | Binding Affinity Range (kcal/mol) |
| FDA-Approved Ligands | -11.4 to -12.5 |
| Virtual Screening Hits | -9.6 to -13.8 |
This table presents the binding affinities of different classes of ligands to the 5-HT1A receptor as determined by molecular docking studies. The negative values indicate the strength of the binding interaction.
Network Pharmacology Analysis of Associated Pathways
Network pharmacology is an approach that combines computational and experimental methods to understand the complex interactions between drugs, targets, and biological pathways. nih.gov This "multi-component, multi-target, and multi-pathway" perspective is particularly useful for elucidating the mechanisms of action of drugs that affect multiple biological processes. nih.gov
For compounds like Xaliproden, which acts on the 5-HT1A receptor, network pharmacology can help to map out the broader physiological effects. The 5-HT1A receptor is implicated in a variety of neurological and psychiatric conditions, including depression and anxiety. patsnap.com By analyzing the network of genes and proteins associated with this receptor, researchers can identify the key pathways through which a drug exerts its therapeutic effects.
One study using network pharmacology to investigate the 5-hydroxytryptamine receptor 1B (HTR1B) in migraine treatment identified a complex network of 41 nodes and 361 edges, highlighting the intricate mechanisms involved. patsnap.com This type of analysis can reveal previously unknown connections and provide a more holistic understanding of a drug's action.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic interactions between a ligand and its receptor, offering insights that are not available from static docking studies. patsnap.com
In the study of Xaliproden and its interaction with the 5-HT1A receptor, MD simulations have been used to clarify the dynamic nature of the binding. patsnap.com For example, a 100-nanosecond simulation can reveal the stability of the protein-ligand complex. The root-mean-square deviation (RMSD) values from such simulations can indicate the structural stability of the complex, with stable values suggesting a consistent structure. patsnap.com In one study, RMSD values were found to be stable within the 6.0-7.5 Å range. patsnap.com
Furthermore, root-mean-square fluctuation (RMSF) values can identify areas of flexibility within the protein, which can be important for ligand binding and receptor activation. patsnap.com These dynamic insights are crucial for a comprehensive understanding of how Xaliproden interacts with and activates the 5-HT1A receptor.
Homology Modeling of 5-HT1A Receptors
Due to the challenges in obtaining experimental structures of many membrane proteins, including G-protein coupled receptors like the 5-HT1A receptor, homology modeling has become a vital tool. patsnap.com This technique involves building a three-dimensional model of a target protein based on the known structure of a related homologous protein.
The development of accurate homology models for the 5-HT1A receptor is essential for structure-based drug design and virtual screening. patsnap.com Researchers have generated homology models using different alignment methods and model-building techniques. patsnap.com The quality of these models is assessed through various validation methods. A high-resolution model with a good C-score (a measure of the quality of the predicted model) can provide significant new information about the protein's structure and function. patsnap.com For instance, a model of the HTR1B receptor was developed with a resolution of 2.05 Å and a C-score of 0.30. patsnap.com
These validated models serve as the foundation for subsequent docking and virtual screening studies aimed at identifying novel ligands for the 5-HT1A receptor. patsnap.com
Virtual Screening and Ligand Binding Predictions
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the 5-HT1A receptor. nih.gov This method is a cost-effective and time-efficient alternative to high-throughput experimental screening. derpharmachemica.com
In the context of the 5-HT1A receptor, virtual screening has been used to explore potential ligands from various chemical libraries. patsnap.com The results of these screenings are typically ranked based on their predicted binding affinities. For example, a virtual screening of 25 molecules identified ligands with binding affinities ranging from -9.6 to -13.8 kcal/mol. patsnap.com
The predictive power of virtual screening relies on the accuracy of the scoring functions used to estimate binding affinity. nih.gov To improve the reliability of these predictions, researchers often use a consensus scoring approach, which combines multiple scoring functions. nih.gov Furthermore, the pharmacokinetic properties of the identified hits, such as solubility and lipophilicity, are often predicted in silico to assess their drug-likeness. patsnap.com
Future Research Directions and Translational Perspectives for Xaliproden Hydrochloride
Elucidation of Remaining Unknown Mechanisms of Action
While Xaliproden (B1683331) is recognized as a potent and selective 5-HT1A receptor agonist, its complete mechanism of action remains to be fully understood. nih.govdrugbank.com The neuroprotective effects of Xaliproden are thought to involve the activation of MAP kinase pathways through the stimulation of the 5-HT1A receptor. drugbank.com However, there is also evidence suggesting that Xaliproden may mimic the effects of neurotrophins or stimulate their synthesis, thereby promoting neuronal cell differentiation and proliferation while inhibiting cell death. drugbank.com
Future research should focus on several key areas to unravel the remaining mysteries of Xaliproden's activity:
Downstream Signaling Pathways: Beyond MAP kinase, a deeper investigation into the downstream signaling cascades activated by Xaliproden is warranted. This could involve proteomic and phosphoproteomic analyses to identify novel protein targets and phosphorylation events that mediate its neurotrophic and neuroprotective effects.
Neurotrophin-Independent Mechanisms: It is crucial to determine the extent to which Xaliproden's effects are independent of neurotrophin synthesis. Studies using specific inhibitors of neurotrophin signaling pathways could help dissect these mechanisms.
Biased Agonism: The concept of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is a burgeoning area of pharmacology. ontosight.ai Investigating whether Xaliproden exhibits biased agonism at the 5-HT1A receptor could explain its unique pharmacological profile and open avenues for designing more specific and effective drugs. ontosight.ai Research has shown that Xaliproden elicits a transient activation of ERK1/2 phosphorylation through the 5-HT1A receptor. researchgate.net
Interaction with Other Receptors: Although primarily a 5-HT1A agonist, the possibility of Xaliproden interacting with other receptor systems, particularly at higher concentrations, cannot be entirely ruled out. Comprehensive receptor profiling studies would be beneficial.
Development of Novel Analogs and Derivatives
The chemical scaffold of Xaliproden provides a fertile ground for the development of novel analogs and derivatives with improved properties. Medicinal chemistry efforts could be directed towards:
Enhanced Potency and Selectivity: Synthesizing analogs with modifications to the naphthalene (B1677914) or tetrahydropyridine (B1245486) moieties could lead to compounds with even higher affinity and selectivity for the 5-HT1A receptor, potentially reducing off-target effects. nih.gov
Improved Pharmacokinetic Profile: Optimizing the metabolic stability and bioavailability of Xaliproden derivatives could lead to more favorable dosing regimens and enhanced therapeutic efficacy.
Biased Agonists: Building on the potential for biased agonism, new analogs could be specifically designed to selectively activate pathways associated with therapeutic benefits while avoiding those linked to adverse effects. ontosight.ai
Targeted Delivery: Conjugating Xaliproden or its analogs to targeting moieties could enable tissue-specific delivery, for instance, to the central nervous system or peripheral nerves, thereby maximizing efficacy and minimizing systemic exposure.
Investigation of Xaliproden Hydrochloride in Combination Therapies
The future of Xaliproden may lie in its use as part of a multi-pronged therapeutic approach. Investigating its efficacy in combination with other drugs could unlock synergistic effects and address the complex nature of neurodegenerative diseases and chemotherapy-induced neuropathy.
Neurodegenerative Diseases: In conditions like Alzheimer's disease, combining Xaliproden with agents that target different pathological hallmarks, such as amyloid-beta or tau, could offer a more comprehensive treatment strategy. researchgate.netsemanticscholar.org Although past trials in Alzheimer's did not show sufficient efficacy for monotherapy, a combination approach might yield different results. wikipedia.orgncats.io
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Xaliproden has shown some promise in mitigating CIPN. nih.gov Combining it with other neuroprotective agents or pain modulators could enhance its efficacy in this challenging condition. For example, its use alongside oxaliplatin-based chemotherapy has been a key area of investigation. clinicaltrials.gov
Amyotrophic Lateral Sclerosis (ALS): While phase III trials of Xaliproden in ALS did not meet their primary endpoints, there were some encouraging trends, particularly in combination with riluzole. nih.govnih.gov Further studies exploring combinations with other approved or investigational ALS therapies could be warranted.
Exploration of Alternative Delivery Methods
The oral route of administration for Xaliproden has been the standard in clinical trials. clinicaltrials.govnih.gov However, exploring alternative delivery methods could offer significant advantages.
| Delivery Method | Potential Advantages |
| Intranasal Delivery | Bypasses the blood-brain barrier, allowing for direct access to the central nervous system. This could be particularly beneficial for treating neurodegenerative disorders. |
| Transdermal Patches | Provides sustained and controlled release of the drug, maintaining stable plasma concentrations and potentially reducing side effects associated with peak plasma levels. |
| Targeted Nanoparticle Systems | Encapsulating Xaliproden in nanoparticles functionalized with specific ligands could enable targeted delivery to neurons or other specific cell types, enhancing efficacy and reducing off-target effects. |
| Injectable Depots | Long-acting injectable formulations could improve patient compliance by reducing the frequency of administration. |
These alternative delivery systems could significantly improve the therapeutic index of Xaliproden and its future derivatives.
Translational Research from Preclinical to Clinical Settings
A robust translational research program is essential to bridge the gap between promising preclinical findings and successful clinical outcomes. Key aspects of this include:
Improved Preclinical Models: Utilizing more sophisticated and predictive animal models of neurodegenerative diseases and CIPN is crucial. This includes incorporating genetic and phenotypic heterogeneity that better reflects the human condition. nih.gov
Biomarker Development: Identifying and validating biomarkers that can track the biological activity of Xaliproden and predict clinical response is a high priority. This could include imaging biomarkers to assess neuroprotection or molecular biomarkers to measure target engagement. nih.gov
Patient Stratification: Future clinical trials should consider stratifying patient populations based on genetic markers, disease stage, or other relevant factors to identify subgroups that are most likely to respond to Xaliproden therapy. nih.govnih.gov This approach could help to avoid the inconclusive results that have plagued past trials.
Reassessment of Discontinued (B1498344) Indications with New Methodologies
The discontinuation of Xaliproden for Alzheimer's disease and ALS was based on the data and trial designs of the time. wikipedia.orgncats.io However, advancements in our understanding of these diseases and in clinical trial methodology may justify a reassessment.
Alzheimer's Disease: While Xaliproden did not show sufficient efficacy in slowing cognitive decline, it did demonstrate an effect on hippocampal volume, suggesting a potential disease-modifying effect. wikipedia.org Re-evaluating Xaliproden in earlier stages of the disease, perhaps in individuals with mild cognitive impairment, and using more sensitive cognitive endpoints or biomarkers of neurodegeneration could yield different results. researchgate.net
Amyotrophic Lateral Sclerosis (ALS): The trend towards a positive effect on vital capacity in some ALS trials suggests a potential benefit that may have been missed due to the heterogeneity of the patient population and the primary endpoints used. nih.govnih.gov A new trial with a more targeted patient population, perhaps focusing on those with specific genetic mutations or at a particular stage of the disease, and utilizing more refined outcome measures could be considered. nih.gov
By applying modern research tools and clinical trial designs, the therapeutic potential of Xaliproden for these and other indications could be re-evaluated, potentially breathing new life into this promising compound.
Q & A
Q. What is the molecular mechanism of xaliproden hydrochloride as a dual 5-HT1A receptor agonist and dopamine D2 receptor antagonist, and how can these properties be experimentally validated?
this compound binds selectively to 5-HT1A receptors (IC₅₀ = 3 nM) and antagonizes D2 receptors (IC₅₀ = 0.1–1 μM). To validate these interactions, researchers can perform competitive radioligand binding assays using brain homogenates (e.g., rat hippocampal tissue for 5-HT1A) and compare displacement curves with known agonists/antagonists . Dose-response studies in animal models (e.g., forced swim tests for antidepressant activity) further confirm functional effects .
Q. How should this compound be prepared for in vivo studies to ensure stability and bioavailability?
For animal experiments, dissolve the compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve ≥2.5 mg/mL (5.98 mM). Prepare fresh solutions to avoid degradation, and store stock solutions at -80°C for ≤1 month. Verify solubility and stability using HPLC (purity ≥97%) .
Q. What are the recommended storage conditions for this compound to maintain chemical integrity?
Store lyophilized powder at -20°C (stable for ≤3 years) and solutions at -80°C (≤1 month). Avoid freeze-thaw cycles. Monitor purity via HPLC and discard solutions with precipitation or discoloration (e.g., yellowing indicates degradation) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between xaliproden’s neuroprotective effects in preclinical models and its failure in Phase III Alzheimer’s trials?
Preclinical studies highlighted xaliproden’s ability to slow hippocampal atrophy via MAP kinase activation . However, Phase III trials failed due to lack of statistical significance on primary endpoints (e.g., cognitive decline). Researchers should critique trial design (e.g., patient stratification, dosing regimens) and consider alternative endpoints (e.g., biomarker-based outcomes) or combination therapies to enhance efficacy .
Q. What experimental strategies can optimize xaliproden’s neuroprotective effects in oxaliplatin-induced peripheral neuropathy (OIPN) models?
In OIPN studies, administer xaliproden at 1–5 mg/kg/day orally, starting pre-chemotherapy. Pair behavioral assessments (e.g., mechanical allodynia tests) with histopathological analysis of dorsal root ganglia. Compare outcomes with other neuroprotectants (e.g., mangafodipir) and validate 5-HT1A receptor engagement via receptor knockout models .
Q. How should researchers address discrepancies in xaliproden’s reported binding affinities across studies?
Variations in IC₅₀ values (e.g., 2 nM vs. 3 nM for 5-HT1A) may arise from assay conditions (e.g., tissue source, ligand concentration). Standardize protocols using recombinant receptors and include positive controls (e.g., 8-OH-DPAT for 5-HT1A). Publish raw data and statistical analyses to enhance reproducibility .
Methodological Best Practices
Q. What analytical methods are critical for verifying this compound purity and identity in experimental workflows?
Use HPLC (≥97% purity) with UV detection (λ = 254 nm) and compare retention times with reference standards. Confirm molecular identity via mass spectrometry (m/z 417.89 for [M+H]⁺) and cross-validate with SMILES/InChI descriptors from databases .
Q. How can researchers ensure reproducibility when replicating xaliproden’s neurotrophic effects in cell culture models?
Culture primary neurons (e.g., rat cortical neurons) in serum-free media and treat with xaliproden (1–10 μM). Quantify neurite outgrowth using automated imaging software and normalize to NGF-positive controls. Disclose batch numbers, solvent sources, and incubation times in publications .
Key Research Gaps and Future Directions
- Investigate xaliproden’s synergy with PPARδ agonists (e.g., mavodelpar) to enhance neuroprotection .
- Explore its anti-tumor potential in colorectal cancer via 5-HT1A-mediated pathways, leveraging orphan drug designations .
- Develop predictive pharmacokinetic models to address variability in blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
